4'-Isopropyl-biphenyl-4-carboxaldehyde
Overview
Description
4’-Isopropyl-biphenyl-4-carboxaldehyde, also known as 4-IPBC, is an organic compound with the molecular formula C16H16O and a molecular weight of 224.3 g/mol. This compound is characterized by the presence of an isopropyl group attached to one of the phenyl rings of biphenyl-4-carboxaldehyde. It is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Isopropyl-biphenyl-4-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of 4’-Isopropyl-biphenyl-4-carboxaldehyde often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Isopropyl-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid group.
Reduction: The aldehyde group can be reduced to an alcohol group.
Substitution: The isopropyl group or the phenyl rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is 4’-Isopropyl-biphenyl-4-carboxylic acid.
Reduction: The major product is 4’-Isopropyl-biphenyl-4-methanol.
Substitution: The products depend on the specific reagents used in the reaction.
Scientific Research Applications
4’-Isopropyl-biphenyl-4-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4’-Isopropyl-biphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The isopropyl group and biphenyl structure contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Phenylbenzaldehyde: Similar structure but without the isopropyl group, leading to different chemical properties.
Biphenyl-4-carboxylic acid: The oxidized form of 4’-Isopropyl-biphenyl-4-carboxaldehyde, with different reactivity and applications.
Uniqueness
4’-Isopropyl-biphenyl-4-carboxaldehyde is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHEIQEYZEJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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